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5-Methyl-2-hepten-4-one - 102322-83-8

5-Methyl-2-hepten-4-one

Catalog Number: EVT-1207304
CAS Number: 102322-83-8
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-2-hepten-4-one, also known as filbertone, is a natural product primarily recognized for its distinctive nutty aroma, particularly reminiscent of hazelnuts (Corylus avellana L.). [, , ] It belongs to the class of unsaturated ketones and plays a significant role in food chemistry and flavor research. [, ] 5-Methyl-2-hepten-4-one is a key aroma compound found in hazelnuts and contributes significantly to their characteristic flavor profile. [, , ]

5-Methyl-1-hepten-4-ol

Compound Description: 5-Methyl-1-hepten-4-ol is an alcohol and a key intermediate in the synthesis of 5-methyl-2-hepten-4-one. []

Relevance: This compound is a direct precursor to 5-methyl-2-hepten-4-one. It is synthesized from 2-methyl-butyraldehyde and magnesium allyl bromide via a Grignard reaction and subsequently oxidized to 5-methyl-1-hepten-4-one, which then undergoes isomerization to yield 5-methyl-2-hepten-4-one. []

5-Methyl-1-hepten-4-one

Compound Description: 5-Methyl-1-hepten-4-one is an unsaturated ketone and a key intermediate in the synthesis of 5-methyl-2-hepten-4-one. []

Relevance: This compound is structurally similar to 5-methyl-2-hepten-4-one, differing only in the position of the double bond within the heptenone chain. It is produced by oxidizing 5-methyl-1-hepten-4-ol and subsequently undergoes an isomerization reaction to yield the target compound, 5-methyl-2-hepten-4-one. []

(E)-5-Methyl-2-hepten-4-one (Filbertone)

Compound Description: (E)-5-Methyl-2-hepten-4-one, also known as filbertone, is an unsaturated ketone recognized as a key aroma compound in hazelnuts. [, ]

Relevance: This compound is the (E)-isomer of 5-methyl-2-hepten-4-one. It is the predominant isomer found in hazelnuts and significantly contributes to their characteristic flavor profile. [, ]

2-Methylbutyryl Acetate

Compound Description: 2-Methylbutyryl acetate is an ester formed by the reaction of 2-methylbutyryl chloride with acetoacetate. []

Relevance: This compound is a key intermediate in an alternative synthesis pathway for 5-methyl-2-hepten-4-one. It is condensed with acetaldehyde to produce the target compound. []

Acetoacetate

Compound Description: Acetoacetate is a ketone body and a common building block in organic synthesis. []

Relevance: Acetoacetate serves as a starting material for the synthesis of 5-methyl-2-hepten-4-one in a method that avoids Grignard reactions and stoichiometric oxidation. []

2-Methylbutyryl Chloride

Compound Description: 2-Methylbutyryl chloride is an acyl chloride commonly used as a reagent in organic synthesis. []

Relevance: It is employed as a reagent in the synthesis of 5-methyl-2-hepten-4-one. It reacts with acetoacetate to produce the intermediate 2-methylbutyryl acetate. []

Acetaldehyde

Compound Description: Acetaldehyde is a simple aldehyde and a common reagent in organic synthesis. []

Relevance: It is utilized in the condensation reaction with 2-methylbutyryl acetate to produce 5-methyl-2-hepten-4-one in a specific synthetic pathway. []

Source and Classification

5-Methyl-2-hepten-4-one is derived from natural sources, particularly hazelnuts, where it contributes to their characteristic flavor profile. The compound is classified under organic compounds, specifically as a low-molecular-weight organic ketone. Its chemical formula is C8H14OC_8H_{14}O, and it has a molecular weight of approximately 142.20 g/mol.

Synthesis Analysis

The synthesis of 5-Methyl-2-hepten-4-one can be accomplished through several methods, with notable procedures including:

  1. Grignard Reaction Method:
    • The synthesis begins with 2-methylbutyraldehyde reacting with magnesium allyl bromide to form an intermediate alcohol (5-methyl-1-hepten-4-alcohol). This is followed by oxidation using sodium dichromate to yield 5-methyl-1-hepten-4-one. Finally, catalytic isomerization leads to the formation of 5-Methyl-2-hepten-4-one.
    • Conditions: The reactions typically occur in aromatic hydrocarbons or ethers as solvents at temperatures ranging from 10°C to 50°C for the Grignard reaction, while the oxidation takes place between 0°C and 50°C .
  2. Acetylacetic Ester Method:
    • In this method, acetylacetic ester reacts with 2-methylbutyryl chloride to produce an intermediate which subsequently undergoes condensation with acetaldehyde. This method highlights the utility of basic catalysts and specific pH control during reactions.
    • Conditions: The condensation reaction is carried out at approximately 30°C and requires careful pH adjustments throughout the process .
  3. Chemoenzymatic Synthesis:
    • A more environmentally friendly approach involves using naturally occurring substrates in a multi-step aldol-based sequence, achieving enantioenriched forms of the compound .
Molecular Structure Analysis

The molecular structure of 5-Methyl-2-hepten-4-one features a carbon skeleton consisting of eight carbon atoms with a double bond between the second and third carbons and a ketone functional group at the fourth position. The structural formula can be represented as:

CH3C O CH=CHC CH 3 CH2CH3\text{CH}_3\text{C O }\text{CH}=\text{CHC CH 3 }\text{CH}_2\text{CH}_3

Key Structural Features:

  • Double Bond: The presence of a double bond contributes to its reactivity and stability.
  • Functional Group: The ketone group influences its chemical behavior and interaction with other molecules.
Chemical Reactions Analysis

5-Methyl-2-hepten-4-one participates in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: As a ketone, it can undergo oxidation under strong oxidizing conditions, although it is relatively stable compared to aldehydes.
  2. Condensation Reactions: It can react with various nucleophiles due to the electrophilic nature of the carbonyl carbon.
  3. Thermal Decomposition: Upon heating, it can decompose into simpler molecules or rearrange into different structural forms .
Mechanism of Action

The mechanism of action for 5-Methyl-2-hepten-4-one primarily relates to its role in flavor chemistry and potential biological effects:

  1. Flavor Compound: It acts as an important flavor compound in food products, particularly in enhancing nutty flavors.
  2. Biological Activity: Recent studies suggest that filbertone may influence lipid metabolism and thermogenesis regulation in muscle tissues, indicating potential applications in metabolic health .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a colorless liquid.
  • Odor: Characterized by a strong nutty aroma.

Chemical Properties:

  • Boiling Point: Approximately 74–76 °C at reduced pressure (around 3 kPa).
  • Density: About 0.839 g/cm³ at 20 °C .

Stability:

5-Methyl-2-hepten-4-one is stable under standard conditions but may react under extreme conditions or in the presence of strong acids or bases.

Applications

5-Methyl-2-hepten-4-one finds applications across various fields:

  1. Flavoring Agent: Widely used in food products to impart nutty flavors, especially in confectionery and baked goods.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma profile.
  3. Research Applications: Investigated for its biological effects on lipid metabolism, suggesting potential therapeutic uses in metabolic disorders .
Introduction to 5-Methyl-2-hepten-4-one

Chemical Identity and Nomenclature

5-Methyl-2-hepten-4-one (C₈H₁₄O) is an unsaturated ketone with a molecular weight of 126.20 g/mol. Its IUPAC name explicitly describes its structure: a seven-carbon chain (hept) with a ketone group at position 4 (-4-one), a methyl group at position 5 (5-methyl), and a trans double bond between carbons 2 and 3 (2-en-). The compound is chiral at C5, and its sensory properties are stereosensitive. It exists as cis (Z) and trans (E) isomers, with the trans isomer (Filbertone) being the sensorially significant form naturally found in hazelnuts. The compound’s structural formula is best represented as CH₃-CH₂-CH=C(C)-C(O)-CH(CH₃)-CH₂-CH₃, where the double bond configuration significantly influences its odor profile [3] [6].

Table 1: Nomenclature and Identifiers of 5-Methyl-2-hepten-4-one

Designation TypeName or Identifier
IUPAC Name(2E)-5-Methylhept-2-en-4-one
Common SynonymsFilbertone, Hazelnut ketone, 5-Methyl-2-hepten-4-one
CAS Registry Numbers81925-81-7 (mixed isomers), 102322-83-8 ((E)-isomer)
Molecular FormulaC₈H₁₄O
Key Structural Featuresα,β-Unsaturated ketone; chiral center at C5; trans double bond preferred in natural form

Historical Context and Discovery in Natural Sources

Although 5-methyl-2-hepten-4-one was first synthesized in 1939 as an intermediate for studying saturated ketols, its significance as a flavor compound remained unrecognized for decades. The pivotal discovery occurred in 1989 when Johann Jauch and colleagues isolated it as the principal aroma compound from hazelnuts (Corylus avellana), naming it "Filbertone." This breakthrough established the compound’s trans enantiomer as the key contributor to hazelnut’s characteristic aroma and confirmed its natural occurrence. Subsequent research revealed that Filbertone exists in hazelnuts as a mixture of enantiomers, with the (5S)-(E) enantiomer dominating and varying in proportion depending on geographical origin and processing methods. Its natural presence is now recognized in other sources, including roasted coffee and black tea, though hazelnut oil remains its richest natural reservoir [3] [5] [9].

Synthetic routes were developed concurrently with its identification. A common method involves a Grignard reaction between 2-butylmagnesium bromide and crotonaldehyde, yielding 5-methyl-2-hepten-4-ol. This intermediate is then oxidized (traditionally with sodium dichromate/sulfuric acid) to yield racemic 5-methyl-2-hepten-4-one as a mixture of isomers, with the trans isomer predominating. Separation techniques like fractional distillation or preparative gas chromatography are employed to isolate the isomers [2] [3].

Role as a Flavor and Fragrance Biomarker in Natural Products

5-Methyl-2-hepten-4-one serves as a critical biomarker for authenticity and quality assessment in natural products due to its potent sensory properties and occurrence patterns. Its exceptional low recognition threshold (~30 parts per trillion in water) and distinct hazelnut character make it irreplaceable in flavor and fragrance chemistry. As a biomarker:

  • Hazelnut Authentication: Filbertone is the definitive marker compound for hazelnut aroma. Its concentration and enantiomeric ratio ((5S)/(5R)) are intrinsic indicators of hazelnut quality, ripeness, and processing conditions (e.g., roasting intensity). Natural extracts high in (5S)-(E)-Filbertone command premium value in flavor creation [3] [5] [9].
  • Adulteration Detection in Olive Oil: The presence of detectable Filbertone is a key indicator of hazelnut oil adulteration in premium olive oils. Advanced chiral GC methods specifically target Filbertone enantiomers, as their presence (absent in pure olive oil) and ratio provide unambiguous proof of adulteration even at low levels (1-5%). This application leverages Filbertone’s status as a chemical fingerprint for hazelnut [3] [6].
  • Sensory Impact Beyond Nut Profiles: In flavors, Filbertone acts as a potent enhancer beyond nutty applications. At sub-threshold levels (< 5x10⁻⁶ ppm), it imparts "soft, buttery, full sensation" in dairy products, chocolates, and fruits (e.g., apples, vanilla), enhancing perceived richness and naturalness. In fragrances, it provides foundational "nutty-roasted" notes in coffee, tobacco, and gourmand accords, and adds naturalness to citrus or floral compositions at low doses (0.01-0.1%) [2] [7].

Table 2: Biomarker Applications of 5-Methyl-2-hepten-4-one in Natural Products

Application ContextFunction of 5-Methyl-2-hepten-4-oneExample Products
Hazelnut AuthenticityPrincipal impact aroma compound; enantiomeric ratio indicates origin/processingHazelnut oil, roasted hazelnuts, hazelnut spreads
Olive Oil Purity TestingAdulteration marker (hazelnut oil addition)Extra virgin olive oil, premium edible oils
Flavor EnhancementProvides buttery fullness, enhances juiciness/ripeness perceptionApple flavors, vanilla, dairy, chocolate, caramel
Fragrance NaturalizationAdds nutty depth and naturalness to compositionsCoffee, tobacco perfumes; citrus/floral fine fragrances
Food & Beverage ProfilingTrace component contributing to roasted notesBlack tea, roasted coffee, spirits

The compound’s versatility stems from its unique sensory properties: intense nutty-hazelnut character at concentrations above 30 ppt, and its ability to modify and enhance other flavor components below this threshold. Its status as GRAS (Generally Recognized As Safe) further solidifies its role across the food, beverage, and fragrance industries [2] [5] [7].

Properties

CAS Number

102322-83-8

Product Name

5-Methyl-2-hepten-4-one

IUPAC Name

(E)-5-methylhept-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N

SMILES

CCC(C)C(=O)C=CC

Solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

5-methyl-(E)-2-hepten-4-one
5-methyl-2-hepten-4-one

Canonical SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CCC(C)C(=O)/C=C/C

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